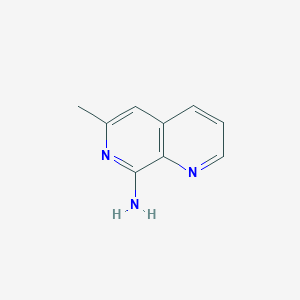

6-Methyl-1,7-naphthyridin-8-amine

Description

Historical Context and Significance of Naphthyridine Core Structures in Heterocyclic Chemistry

Naphthyridines, also known as pyridopyridines or benzodiazines, are a class of heterocyclic compounds composed of two fused pyridine (B92270) rings. nih.govnih.gov The history of these compounds dates back to 1893 with the first synthesis of a naphthyridine derivative by Reissert. nih.gov However, it wasn't until 1927 that the unsubstituted parent compounds, 1,5-naphthyridine (B1222797) and 1,8-naphthyridine (B1210474), were synthesized. nih.gov The family of six possible isomers was completed with the synthesis of 1,6-, 1,7-, and 2,7-naphthyridine (B1199556) in 1958, and the isolation of 2,6-naphthyridine (B1209661) in 1965. nih.gov

The introduction of nitrogen atoms into a fused ring system significantly influences the chemical and physical properties of the resulting molecule, often leading to compounds with diverse biological activities. nih.gov This has made naphthyridines and their derivatives a subject of considerable interest in medicinal chemistry and drug discovery. nih.govresearchgate.netresearchgate.net The naphthyridine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological receptors. nih.gov This versatility has led to the development of numerous compounds with a wide range of pharmacological applications, including antimicrobial, anticancer, and antiviral agents. nih.govresearchgate.netrsc.org

The significance of naphthyridines in heterocyclic chemistry is underscored by the extensive research dedicated to their synthesis and the exploration of their properties. researchgate.netdigitallibrary.co.in The development of novel synthetic methodologies, such as Friedländer synthesis and cross-coupling reactions, has been crucial for accessing the diverse range of naphthyridine derivatives. researchgate.netresearchgate.netorganic-chemistry.org

Overview of Isomeric Naphthyridines and Positional Isomerism

Naphthyridines are bicyclic heterocyclic compounds with the molecular formula C₈H₆N₂. They consist of two fused pyridine rings, and the arrangement of the two nitrogen atoms within this framework gives rise to six possible isomers. This phenomenon is known as positional isomerism, where the core molecular structure remains the same, but the positions of the constituent atoms or functional groups differ. libretexts.orgchemguide.co.uk

The six isomers of naphthyridine are:

1,5-Naphthyridine

1,6-Naphthyridine

1,8-Naphthyridine

2,6-Naphthyridine

2,7-Naphthyridine

This isomerism significantly impacts the electronic and steric properties of the molecules, which in turn influences their chemical reactivity and biological activity. rsc.org For instance, the position of the nitrogen atoms can affect the molecule's ability to act as a ligand for metal ions and its potential for forming hydrogen bonds. digitallibrary.co.in

Table 1: Isomers of Naphthyridine

| Isomer | Alternative Names |

|---|---|

| 1,5-Naphthyridine | 1,5-Diazanaphthalene, 1,5-Pyridopyridine |

| 1,6-Naphthyridine | 1,6-Diazanaphthalene, 1,6-Pyridopyridine |

| 1,7-Naphthyridine | 1,7-Diazanaphthalene, 1,7-Pyridopyridine |

| 1,8-Naphthyridine | 1,8-Diazanaphthalene, 1,8-Pyridopyridine |

| 2,6-Naphthyridine | 2,6-Diazanaphthalene, 2,6-Pyridopyridine |

| 2,7-Naphthyridine | 2,7-Diazanaphthalene, 2,7-Pyridopyridine |

This table is based on information from multiple sources. nih.govresearchgate.netnih.gov

Specific Focus on the 1,7-Naphthyridine Isomer within Advanced Heterocyclic Systems

Among the six isomers, the 1,7-naphthyridine scaffold has garnered significant attention in the field of advanced heterocyclic chemistry. acs.org Its unique arrangement of nitrogen atoms imparts specific chemical and physical properties that make it a valuable building block in the synthesis of more complex molecules. The synthesis of 1,7-naphthyridine derivatives has been explored through various methods, including the Friedländer synthesis, which involves the condensation of an o-aminoaldehyde with a compound containing a reactive methylene (B1212753) group. acs.org

The electronic properties of the 1,7-naphthyridine ring system can be influenced by the introduction of various substituents. nih.gov This allows for the fine-tuning of the molecule's characteristics for specific applications. For example, the introduction of amino and chloro substituents can alter the electron density and reactivity of the ring system. nih.gov The development of synthetic routes to access functionalized 1,7-naphthyridines is an active area of research, with a focus on creating diverse molecular libraries for biological screening. acs.org

Rationale for Academic Investigation of 6-Methyl-1,7-Naphthyridin-8-amine Scaffold

The academic investigation into the this compound scaffold is driven by the broader interest in the biological potential of naphthyridine derivatives. nih.govresearchgate.net The specific substitution pattern of a methyl group at the 6-position and an amine group at the 8-position of the 1,7-naphthyridine core creates a unique molecule with the potential for novel chemical and biological properties.

The presence of the 8-amino group is particularly significant as it can act as a key pharmacophore, a feature of a molecule that is responsible for its biological or pharmacological interactions. For instance, related 8-hydroxy-1,6-naphthyridine derivatives have been investigated as inhibitors of HIV-1 integrase and human cytomegalovirus. acs.orgnih.gov Similarly, the amino group in 6-amino-1,7-naphthyridine derivatives has been shown to be a crucial component for their biological activity. uni.lu

The methyl group at the 6-position can influence the molecule's solubility, metabolic stability, and binding affinity to biological targets. The synthesis and evaluation of such specifically substituted naphthyridines contribute to the understanding of structure-activity relationships (SAR), which is fundamental to the design of new therapeutic agents. nih.govresearchgate.net The exploration of compounds like this compound allows researchers to systematically probe how modifications to the naphthyridine scaffold impact its properties, ultimately guiding the development of more effective and selective molecules for various applications. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1,7-naphthyridin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-6-5-7-3-2-4-11-8(7)9(10)12-6/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNFXPYZPXATOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=N1)N)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Methyl 1,7 Naphthyridin 8 Amine and Its Analogs

Foundational Synthetic Approaches to the Naphthyridine Skeleton

Several classical name reactions have been instrumental in the synthesis of naphthyridine cores. These methods, while foundational, often require harsh reaction conditions.

The Skraup reaction is a well-established method for the synthesis of quinolines and has been adapted for naphthyridine synthesis. nih.gov It typically involves the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. nih.govnih.gov The Friedländer synthesis, another classical method, involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing an α-methylene group. nih.gov This reaction is considered one of the simplest methods for obtaining 1,8-naphthyridines with high yields. nih.govacs.org Both the Skraup and Friedländer reactions are versatile for creating the fused pyridine (B92270) rings of the naphthyridine system. nih.govresearchgate.net

The Gould-Jacobs reaction is a key method for constructing 4-hydroxyquinoline (B1666331) derivatives, which can be precursors to various substituted quinolines and naphthyridines. wikipedia.orgdrugfuture.com The reaction involves the condensation of an aniline (B41778) or aminopyridine with a malonic acid derivative, typically diethyl ethoxymethylenemalonate, followed by thermal cyclization. wikipedia.orgd-nb.info This process is effective for anilines with electron-donating groups at the meta-position. wikipedia.org The Gould-Jacobs approach can be extended to prepare unsubstituted parent heterocycles with a fused pyridine ring, similar to the Skraup reaction. wikipedia.org Microwave-assisted Gould-Jacobs reactions have been shown to be rapid, cleaner, and provide higher yields. researchgate.net

The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors of the substituents on the pyridine ring. d-nb.info For instance, the thermal cyclization of (pyridyl)aminomethylenemalonates can be studied using techniques like flash vacuum pyrolysis (FVP) to understand the reaction mechanism at high temperatures. d-nb.info

The Conrad-Limpach synthesis is a method for producing 4-hydroxyquinolines, which are tautomers of 4-quinolones. wikipedia.org This reaction involves the condensation of an aniline with a β-ketoester. wikipedia.orgnih.gov The reaction mechanism proceeds through a Schiff base intermediate, followed by an electrocyclic ring closing at high temperatures, often around 250 °C. wikipedia.org The choice of a high-boiling point solvent is crucial for the success of this reaction, with diphenyl ether and Dowtherm A being commonly used. nih.gov While traditionally used for quinolines, the principles of the Conrad-Limpach synthesis can be applied to the synthesis of naphthyridinones by using an appropriate aminopyridine as the starting material.

Targeted Synthesis of 1,7-Naphthyridine (B1217170) Core with 6-Methyl and 8-Amino Substitutions

The specific synthesis of the 6-methyl-1,7-naphthyridin-8-amine core often involves multi-step sequences. One documented approach to a related 5,6,7,8-tetrahydro-1,7-naphthyridine (B83103) involves a five-step sequence that is a significant improvement over previous methods. researchgate.net Catalytic reduction of 1,7-naphthyridine can yield a mixture of 1,2,3,4-tetrahydro- and 5,6,7,8-tetrahydro-1,7-naphthyridine. researchgate.net

For the direct synthesis of substituted 1,7-naphthyridines, including those with methyl and amino groups, modern catalytic methods are often employed. These methods offer greater control over substitution patterns compared to classical approaches.

Modern and Novel Synthetic Routes for Naphthyridine Derivatives

Contemporary organic synthesis has introduced more efficient and selective methods for constructing complex heterocyclic systems like naphthyridines.

Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis due to their efficiency and functional group tolerance. vu.nlnih.gov These methods are particularly useful for the synthesis of substituted naphthyridines. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, allow for the introduction of various substituents onto the naphthyridine core. researchgate.netnih.gov For instance, the synthesis of 6,8-disubstituted 1,7-naphthyridines has been achieved using palladium-catalyzed cross-coupling, leading to potent and selective inhibitors of phosphodiesterase type 4D. nih.gov These reactions often involve the coupling of a halogenated naphthyridine precursor with a suitable organometallic reagent. researchgate.net

Palladium-catalyzed cascade reactions, which combine cyclization and coupling steps in a single pot, offer a highly efficient route to functionalized heterocycles. vu.nlnih.gov An example is the aminocyclization-Heck-type coupling cascade, which can be used to prepare complex indole (B1671886) derivatives and could be adapted for naphthyridine synthesis. nih.gov These modern methods provide a powerful toolkit for the targeted synthesis of complex molecules like this compound and its analogs.

Multicomponent Reactions (MCRs) for Naphthyridines

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the structural elements of all starting materials, have emerged as a powerful tool in organic synthesis. nih.gov Their efficiency, atom economy, and ability to rapidly generate molecular complexity make them highly attractive for the construction of compound libraries for drug discovery. nih.gov

While a specific multicomponent reaction for the direct synthesis of this compound is not extensively documented, the principles of MCRs have been successfully applied to the synthesis of other naphthyridine isomers. For instance, a three-component condensation of substituted 2-aminopyridines, malononitrile (B47326) or methyl/ethyl cyanoacetate, and various aldehydes has been used for the facile synthesis of 1,8-naphthyridine (B1210474) derivatives. The Groebke–Blackburn–Bienaymé 3CR (GBB-3CR) has also been employed to produce imidazo[1,2-a]pyridine-based structures, which share a common pyridine precursor with naphthyridines. frontiersin.org These reactions often proceed through a cascade of events, such as Knoevenagel condensation followed by Michael addition and subsequent cyclization. researchgate.net

The synthesis of various bioactive heterocycles, including pyrazoles, imidazoles, and pyridines, has been effectively achieved through MCRs, often utilizing microwave assistance to enhance reaction rates and yields. researchgate.netmdpi.comresearchgate.net For example, the Hantzsch dihydropyridine (B1217469) synthesis is a well-known MCR that produces a pyridine ring. nih.gov Given that 1,7-naphthyridines are essentially fused pyridine rings, it is conceivable that a carefully designed MCR involving a substituted pyridine precursor could lead to the formation of the 6-Methyl-1,7-naphthyridine scaffold.

A potential MCR strategy for a 1,7-naphthyridine could involve the reaction of a 3-aminopyridine (B143674) derivative with a β-dicarbonyl compound and an aldehyde, analogous to the Hantzsch synthesis. The table below summarizes some MCRs used for the synthesis of related heterocyclic systems, illustrating the potential for adaptation.

| Reaction Name | Reactants | Product | Relevance to Naphthyridine Synthesis |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia (B1221849)/Amine | Dihydropyridine | Forms a pyridine ring, a core component of naphthyridines. nih.gov |

| Bignelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Dihydropyrimidinone | Demonstrates MCR for 6-membered heterocycles. |

| Groebke–Blackburn–Bienaymé Reaction | Aldehyde, Isocyanide, Aminopyridine | Imidazo[1,2-a]pyridine | Utilizes an aminopyridine precursor, relevant to naphthyridine synthesis. frontiersin.org |

Microwave-Assisted Organic Synthesis (MAOS) in Naphthyridine Chemistry

Microwave-assisted organic synthesis (MAOS) has become a valuable technique in synthetic chemistry due to its ability to dramatically reduce reaction times, often from hours to minutes, while improving yields and product purity. This technology utilizes microwave energy to directly heat the reaction mixture, leading to rapid and uniform heating.

MAOS has been successfully employed in the synthesis of various naphthyridine isomers. For instance, the synthesis of 1,8-naphthyridine derivatives has been achieved through microwave-assisted reactions, showcasing the efficiency of this method. researchgate.netbeilstein-journals.orgresearchgate.netnih.gov One report describes a microwave-assisted, one-pot synthesis of naphthyridinoyl pyrazolidinones where the reaction time was significantly reduced compared to conventional heating. benthamdirect.com Another study details the microwave-assisted synthesis of ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate via the Grohe-Heitzer reaction, reducing the reaction time for a key step from 2.5 hours to just 5 minutes. frontiersin.org

A method for the synthesis of 1,7-naphthyridines using microwave irradiation has also been reported. nih.gov This involved the cyclization of 2-cyano-3-pyridylacetonitrile to 6-amino-8-bromo-1,7-naphthyridine, followed by further transformations under microwave conditions. nih.gov The use of microwave heating in these syntheses not only accelerates the reactions but also often leads to cleaner products and is considered an environmentally benign approach. researchgate.netnih.gov

The table below presents a comparison of conventional and microwave-assisted methods for the synthesis of a 1,7-naphthyridine derivative, highlighting the advantages of MAOS. nih.gov

| Compound | Method | Reaction Time | Yield (%) |

| 6-Amino-8-bromo-1,7-naphthyridine | Conventional | - | 36.3 |

| 6-Amino-8-bromo-1,7-naphthyridine | Microwave | 8 min | 72.7 |

| 6-Amino-1,7-naphthyridine | Conventional | 45 min (hydrogenation) | 27.8 |

| 6-Amino-1,7-naphthyridine | Microwave (hydrazinolysis) | 8 min | 77.8 |

Flow Chemistry Techniques for Enhanced Synthesis Efficiency

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers numerous advantages for chemical synthesis, including enhanced safety, scalability, and efficiency. numberanalytics.comosti.govnih.gov The superior heat and mass transfer in flow reactors allows for better control over reaction parameters, often leading to higher yields and purities. osti.gov

While specific applications of flow chemistry for the synthesis of this compound are not yet widely reported, its use in the synthesis of related heterocyclic compounds, such as pyridines and imidazo[1,2-a]pyridines, demonstrates its potential. beilstein-journals.orgnumberanalytics.comuc.pt The synthesis of pyridine derivatives has been shown to benefit from flow chemistry, particularly for reactions that are highly exothermic or involve hazardous reagents. researchgate.netnumberanalytics.com For example, the Hantzsch pyrrole (B145914) synthesis and Fischer indole synthesis have been successfully adapted to flow conditions. uc.pt

Smiles Rearrangement in Naphthyridine Series

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction where an activated aryl group migrates from a heteroatom to a nucleophilic center within the same molecule. uc.ptnih.gov This rearrangement is a powerful tool for the synthesis of complex aromatic compounds.

While the Smiles rearrangement has not been explicitly reported for the synthesis of this compound, it has been successfully applied in the 2,7-naphthyridine (B1199556) series. vapourtec.comnih.govgrafiati.com For instance, 1-amino-3-oxo-2,7-naphthyridines have been synthesized via a Smiles rearrangement of 1-amino-3-[(2-hydroxyethyl)thio]-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles. nih.govgrafiati.com The reaction proceeds through the formation of a spirocyclic intermediate, followed by ring-opening to yield the rearranged product. grafiati.com

The key requirements for a Smiles rearrangement are an activated aromatic ring and a suitable nucleophile within the same molecule, connected by a linker. nih.gov The application of this rearrangement to the 1,7-naphthyridine system would likely require a precursor with a leaving group at the 8-position and a nucleophilic side chain attached to the nitrogen at position 7. The feasibility of such a rearrangement would depend on the electronic properties of the 1,7-naphthyridine ring and the nature of the substituents.

Horner–Wadsworth–Emmons-Based Approaches for Tetrahydronaphthyridines

The Horner–Wadsworth–Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, particularly α,β-unsaturated carbonyl compounds, with high E-selectivity. mdpi.combenthamdirect.com The reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. mdpi.combenthamdirect.com

Although a direct application of the HWE reaction for the synthesis of this compound is not documented, this reaction is a valuable tool for constructing precursors to tetrahydronaphthyridines. For example, an α,β-unsaturated ester or ketone synthesized via an HWE reaction could serve as a key intermediate in a multi-step synthesis of a tetrahydronaphthyridine ring. This intermediate could then undergo a series of reactions, such as Michael addition followed by cyclization and aromatization, to form the desired naphthyridine scaffold.

The HWE reaction offers a reliable method for carbon-carbon bond formation and is known for its mild reaction conditions and the easy removal of the phosphate (B84403) byproduct. mdpi.combenthamdirect.com Variations of the HWE reaction, such as the Still-Gennari modification, allow for the synthesis of Z-alkenes, further expanding its synthetic utility. nih.gov The use of zinc triflate as a promoter in the presence of mild bases has also been shown to facilitate the HWE reaction of diprotic phosphonates. organic-chemistry.org

Mechanistic Studies of Key Cyclization and Functionalization Reactions Leading to this compound

The Friedländer annulation is a classical and widely used method for the synthesis of quinolines and, by extension, naphthyridines. wikipedia.orgresearchgate.netorganic-chemistry.org This reaction involves the condensation of a 2-aminoaryl (or heteroaryl) aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. wikipedia.org For the synthesis of a 1,7-naphthyridine ring, a 3-aminopyridine-4-carbaldehyde or a related derivative would be a suitable starting material.

The mechanism of the Friedländer reaction can proceed through two primary pathways. wikipedia.org In the first pathway, an initial aldol (B89426) condensation between the two carbonyl-containing reactants occurs, followed by the elimination of water to form an unsaturated carbonyl compound. Subsequent Schiff base formation between the amino group and the newly formed carbonyl, followed by cyclization and dehydration, leads to the naphthyridine product. wikipedia.org

Alternatively, the reaction can initiate with the formation of a Schiff base between the 2-aminopyridine (B139424) derivative and the carbonyl compound. This is followed by an intramolecular aldol-type condensation to form a cyclic intermediate, which then dehydrates to yield the final aromatic product. wikipedia.org The reaction is often catalyzed by acids or bases. wikipedia.org

The synthesis of 1,7-naphthyridines from 2-cyano-3-substituted pyridines represents another important cyclization strategy. organic-chemistry.org This reaction can be catalyzed by a base and involves the dimerization of the cyanopyridine or its reaction with another nitrile. organic-chemistry.org An acid-catalyzed cyclization of an enamine derived from 2-cyano-3-methylpyridine (B185307) has also been reported to yield an 8-oxo-7,8-dihydro-1,7-naphthyridine. organic-chemistry.org

Stereoselective Synthesis of Chiral Naphthyridine Scaffolds (if relevant to derivatives)

The development of stereoselective methods for the synthesis of chiral naphthyridine scaffolds is of significant interest, as the stereochemistry of a molecule can have a profound impact on its biological activity. An enantioselective synthesis of an axially chiral 1,7-naphthyridine-6-carboxamide derivative has been reported. numberanalytics.comwikipedia.org This synthesis relies on the cyclization of a chiral intermediate, where the pre-existing chirality in a side chain directs the stereochemical outcome of the atropisomeric center. wikipedia.org

Specifically, the cyclization of a 7-(hydroxyalkyl)-1,7-naphthyridine-6-carboxamide derivative, which was prepared from pyrano[3,4-b]pyridine-6-carboxylic acid, was achieved by mesylation followed by treatment with sodium hydride in tetrahydrofuran. wikipedia.org The presence of a chiral methyl group on the side chain led to the atropdiastereoselective formation of the desired tricyclic 1,7-naphthyridine derivative with a high diastereomeric excess. wikipedia.org

Another approach to chiral tetrahydronaphthyridine scaffolds involves the asymmetric reduction of a dihydronaphthyridine intermediate. researchgate.netorganic-chemistry.org For instance, a ruthenium-catalyzed enantioselective transfer hydrogenation has been successfully employed for the synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) derivative. researchgate.netorganic-chemistry.org This method represents a powerful strategy for establishing a stereogenic center in the naphthyridine core. The resulting chiral tetrahydronaphthyridine can then be further functionalized to produce a variety of derivatives. researchgate.netorganic-chemistry.org

The table below summarizes the key aspects of a reported atropdiastereoselective cyclization for a 1,7-naphthyridine derivative. wikipedia.org

| Precursor | Reaction Conditions | Product | Diastereomeric Excess (de) |

| Chiral 7-(hydroxyalkyl)-1,7-naphthyridine-6-carboxamide | 1. MsCl, Et3N, CH2Cl2; 2. NaH, THF | Axially chiral tricyclic 1,7-naphthyridine derivative | >99% after recrystallization |

Optimization of Reaction Conditions for Yield and Selectivity in this compound Production

The efficient synthesis of this compound from its chloro-precursor is highly dependent on the careful optimization of reaction conditions to maximize yield and ensure high selectivity. Research in this area focuses on the screening of various parameters, including the choice of catalyst, ligand, base, and solvent system, as well as the reaction temperature. While comprehensive, tabulated data from comparative studies specifically for this compound is not extensively detailed in publicly available literature, established principles of palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, provide a framework for understanding the optimization process.

A documented synthetic method involves the reaction of 8-chloro-6-methyl-1,7-naphthyridine (B1395306) with ammonia. In one example, a 7M solution of ammonia in methanol (B129727) is used to displace the chloro group, yielding this compound. google.com This type of nucleophilic aromatic substitution on the naphthyridine ring is a key strategy. The selection of the ammonia source and the solvent is crucial; methanol is a common choice as it is a polar protic solvent that can facilitate the dissolution of the reactants and the progress of the reaction.

The optimization of such a reaction would typically involve a systematic variation of several factors to identify the conditions that provide the highest yield and purity of the desired product.

Key Optimization Parameters:

Catalyst and Ligand: For related Buchwald-Hartwig aminations, palladium catalysts paired with specialized phosphine-based ligands are standard. The choice of ligand is critical as it influences the stability and activity of the palladium catalyst. Different generations of ligands have been developed to improve reaction scope and efficiency.

Base: A base is required to deprotonate the amine and facilitate the catalytic cycle. Common bases include alkali metal alkoxides (e.g., sodium tert-butoxide), carbonates (e.g., cesium carbonate), and phosphates. The strength and solubility of the base can significantly impact the reaction rate and yield. For instance, in a related reaction involving 8-chloro-6-methyl-1,7-naphthyridine, cesium carbonate (Cs2CO3) was used as the base in DMF at 80 °C. google.com

Solvent: The choice of solvent affects the solubility of the reactants and catalyst, as well as the reaction temperature. Aprotic polar solvents like dimethylformamide (DMF), dioxane, and toluene (B28343) are frequently used in palladium-catalyzed coupling reactions.

Temperature: The reaction temperature is a critical parameter that must be controlled to ensure a reasonable reaction rate while minimizing side reactions and decomposition of the product or catalyst.

Illustrative Data on Reaction Conditions

| Reactant | Reagent | Base | Solvent | Temperature (°C) | Product | Reference |

| 8-chloro-6-methyl-1,7-naphthyridine | Ammonia | - | Methanol | Not specified | This compound | google.com |

| 8-chloro-6-methyl-1,7-naphthyridine | 4-(2,3-dihydrobenzo[b] google.comdioxin-6-yl)-1H-indole | Cs2CO3 | DMF | 80 | 8-(4-(2,3-dihydrobenzo[b] google.comdioxin-6-yl)-1H-indol-1-yl)-6-methyl-1,7-naphthyridine | google.com |

Table 1. Examples of reaction conditions for the transformation of 8-chloro-6-methyl-1,7-naphthyridine.

Further detailed research focusing on the systematic screening of catalysts, ligands, bases, and solvents would be necessary to construct a comprehensive optimization profile for the production of this compound, with the goal of maximizing yield and selectivity for potential industrial applications.

Reactivity and Derivatization of 6 Methyl 1,7 Naphthyridin 8 Amine

Electrophilic Aromatic Substitution on the Naphthyridine Ring System

The naphthyridine ring, being a heteroaromatic system, can undergo electrophilic aromatic substitution (EAS). The rate and regioselectivity of these reactions are influenced by the electron-donating amino and methyl groups, which activate the ring towards electrophilic attack. In general, EAS reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

For instance, nitration introduces a nitro group (NO₂) onto the aromatic ring, a transformation that is typically achieved using a mixture of nitric acid and sulfuric acid. libretexts.org The methyl group on the naphthyridine ring is considered an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to an unsubstituted ring. libretexts.org This activation is due to the electron-donating nature of the alkyl group, which stabilizes the carbocation intermediate formed during the reaction. libretexts.org The directing effect of the substituents on the 6-methyl-1,7-naphthyridin-8-amine ring will determine the position of substitution.

Nucleophilic Reactivity of the 8-Amino Group in this compound

The 8-amino group is a key site for nucleophilic reactions, allowing for the introduction of a wide variety of functional groups.

The primary amino group of this compound readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in modifying the electronic and steric properties of the parent molecule. A novel approach for the direct C-H-sulfonylation of N-heteroaromatics involves activation with triflic anhydride, followed by the addition of a sulfinate salt. chemrxiv.org

Table 1: Examples of Acylation and Sulfonylation Reactions

| Reactant | Reagent | Product Type |

| This compound | Acetyl chloride | N-(6-methyl-1,7-naphthyridin-8-yl)acetamide |

| This compound | Benzenesulfonyl chloride | N-(6-methyl-1,7-naphthyridin-8-yl)benzenesulfonamide |

This table presents hypothetical reaction products for illustrative purposes.

N-alkylation of the 8-amino group can be achieved using various alkylating agents. Transition-metal-catalyzed N-alkylation reactions using alcohols as alkylating agents are of particular interest due to their atom economy. nih.gov Iridium and ruthenium complexes with N-heterocyclic carbene (NHC) ligands have proven to be effective catalysts for such transformations. nih.gov The direct N-methylation of amines is another important transformation, often utilizing methanol (B129727) as the methylating agent in the presence of a suitable catalyst. nih.gov

Arylation of the amino group can be accomplished through methods like the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This allows for the formation of N-aryl derivatives, significantly expanding the chemical space accessible from the starting amine.

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orglibretexts.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. wikipedia.orglibretexts.org The pH of the reaction medium is crucial; a pH around 5 is often optimal. libretexts.org These imine derivatives can be subsequently reduced to form stable secondary amines.

Table 2: Condensation Reactions with Carbonyl Compounds

| Carbonyl Compound | Product Type |

| Benzaldehyde | N-benzylidene-6-methyl-1,7-naphthyridin-8-amine |

| Acetone | N-(propan-2-ylidene)-6-methyl-1,7-naphthyridin-8-amine |

This table presents hypothetical reaction products for illustrative purposes.

Functionalization at Naphthyridine Nitrogen Atoms (N-alkylation, N-oxidation)

The nitrogen atoms within the naphthyridine ring are also susceptible to chemical modification.

N-alkylation of the ring nitrogens can be achieved with alkyl halides, leading to the formation of quaternary naphthyridinium salts. This modification can influence the electronic properties and solubility of the molecule.

N-oxidation of the naphthyridine nitrogens can be carried out using oxidizing agents such as hydrogen peroxide or peroxy acids. This reaction forms N-oxides, which can alter the reactivity of the naphthyridine ring and provide a handle for further functionalization. For example, in the synthesis of some naphthyridine derivatives, 4-aminopyridine-N-oxide has been used as a starting material, with the resulting N-oxide being reduced in a later step. acs.org

Metal-Catalyzed Cross-Coupling Reactions at the Naphthyridine Core

The naphthyridine core of this compound can be functionalized through various metal-catalyzed cross-coupling reactions, assuming a suitable leaving group (e.g., a halogen) is present on the ring. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds.

For example, the Suzuki coupling reaction, which utilizes a palladium catalyst to couple an organoboron compound with a halide, can be used to introduce aryl or vinyl substituents onto the naphthyridine ring. nih.gov Similarly, the Heck reaction allows for the vinylation of the naphthyridine core. nih.govacs.org These reactions significantly enhance the structural diversity of derivatives that can be synthesized from the this compound scaffold.

Suzuki-Miyaura, Stille, Heck, and Negishi Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For the 1,7-naphthyridine (B1217170) system, these reactions are crucial for introducing a wide range of substituents at various positions on the rings, enabling the fine-tuning of its chemical and biological properties. Research has demonstrated the successful synthesis of 6,8-disubstituted 1,7-naphthyridines, which have been identified as potent and selective inhibitors of phosphodiesterase type 4D (PDE4D), through the strategic use of these coupling methods. nih.gov

To utilize these reactions, a halogenated precursor of this compound (e.g., an 8-chloro or 8-bromo derivative) is typically required. The general catalytic cycle for these palladium-catalyzed reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the coupling partner, and reductive elimination to yield the final product and regenerate the catalyst. wikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction pairs an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is widely used due to the stability and low toxicity of the boronic acid reagents.

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.orglibretexts.org It is known for its tolerance of a wide variety of functional groups, although the toxicity of tin reagents is a notable drawback. organic-chemistry.org

Heck Reaction: The Heck reaction forms a carbon-carbon bond between an unsaturated halide and an alkene, catalyzed by palladium. wikipedia.orglibretexts.orgorganic-chemistry.org This method is particularly useful for introducing alkenyl substituents. Variations such as the amino-Heck reaction can also form carbon-nitrogen bonds. wikipedia.org Challenges can arise with N-heteroaryl halides due to catalyst poisoning, but specialized ligands have been developed to overcome this. nih.gov

Negishi Coupling: This reaction couples an organohalide with an organozinc reagent. wikipedia.orgorganic-chemistry.org Organozinc compounds are highly reactive, often leading to faster reaction times compared to other organometallic reagents. wikipedia.org This method has been successfully applied to functionalize various naphthyridine cores. acs.orgnih.gov

The table below summarizes the key aspects of these palladium-catalyzed cross-coupling reactions as they apply to the functionalization of a 1,7-naphthyridine scaffold.

| Reaction Name | Organometallic Reagent (R') | Typical Catalyst/Ligand | Bond Formed (Ar-R') | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura | R'-B(OH)₂ or R'-B(OR)₂ | Pd(PPh₃)₄, PdCl₂(dppf) | Aryl-Aryl, Aryl-Alkenyl | Stable, non-toxic boron reagents; wide functional group tolerance. nih.gov |

| Stille | R'-Sn(Alkyl)₃ | Pd(PPh₃)₄, Pd₂(dba)₃ | Aryl-Alkenyl, Aryl-Aryl, Aryl-Alkynyl | Tolerant of many functional groups; stereochemistry is retained. wikipedia.orglibretexts.org |

| Heck | Alkene (e.g., H₂C=CHR') | Pd(OAc)₂, Pd/C | Aryl-Alkenyl | Forms substituted alkenes; does not require an organometallic reagent for the alkene part. wikipedia.orgorganic-chemistry.org |

| Negishi | R'-ZnX | Pd(PPh₃)₄, Ni(acac)₂ | Aryl-Alkyl, Aryl-Aryl, Aryl-Alkenyl | High reactivity of organozinc reagents; broad scope including sp³, sp², and sp carbons. wikipedia.orgacs.org |

Amination and Cyanation Reactions

Amination Reactions: Direct amination of the 1,7-naphthyridine ring is a key method for installing the 8-amino group. The Chichibabin reaction, which involves treating the heterocycle with a strong amide base like potassium amide (KNH₂), is particularly relevant. Studies on the parent 1,7-naphthyridine ring system have shown that amination with potassium amide in liquid ammonia (B1221849) is temperature-dependent. wur.nl At low temperatures (-35 to -45°C), nucleophilic attack occurs at both the C-2 and C-8 positions, which are the sites with the lowest electron density (kinetic control). wur.nl However, upon warming to around 10°C, the reaction becomes thermodynamically controlled, and the adduct at the C-8 position is exclusively favored. wur.nl The resulting anionic σ-adduct (an aminodihydro-naphthyridinide) can then be oxidized, often with potassium permanganate, to yield the corresponding amino-naphthyridine. wur.nl

Other amination strategies, such as the Buchwald-Hartwig amination, can be employed on halo-substituted naphthyridine precursors. This palladium-catalyzed reaction couples an amine with an aryl halide and is known for its broad substrate scope, allowing for the introduction of various primary and secondary amines. nih.gov

Cyanation Reactions: The introduction of a cyano group onto the naphthyridine nucleus is a valuable transformation, as the nitrile can serve as a precursor to other functional groups like carboxylic acids, amides, or amines. While specific studies on the cyanation of this compound are not prevalent, established methods for the cyanation of heteroaryl halides are applicable. A common approach is the palladium- or nickel-catalyzed cyanation using zinc cyanide (Zn(CN)₂) as a less toxic cyanide source. organic-chemistry.org This reaction typically proceeds under mild conditions and tolerates a wide range of functional groups. organic-chemistry.org Another classic method is the Rosenmund-von Braun reaction, which uses copper(I) cyanide to displace an aryl halide.

| Transformation | Reagents | Typical Conditions | Notes |

|---|---|---|---|

| Chichibabin Amination | KNH₂/NH₃, then oxidant (e.g., KMnO₄) | -40°C to 10°C, followed by oxidation | Direct amination of the electron-deficient ring; C-8 is the thermodynamically favored position for 1,7-naphthyridine. wur.nl |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, phosphine (B1218219) ligand, base | Heating in an inert solvent | Requires a halogenated naphthyridine precursor; versatile for various amines. nih.gov |

| Palladium-Catalyzed Cyanation | Zn(CN)₂, Pd or Ni catalyst, ligand | Mild heating in a polar solvent | Effective for (hetero)aryl halides; uses a less toxic cyanide source. organic-chemistry.org |

Ring Modification and Rearrangement Reactions of this compound

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original compound. mvpsvktcollege.ac.inwiley-vch.de While such reactions are not extensively documented for the this compound skeleton specifically, studies on related naphthyridine isomers indicate that the ring system is susceptible to modification under certain conditions.

For instance, a novel rearrangement has been observed in the 2,7-naphthyridine (B1199556) series. nih.gov The nucleophilic substitution of a chlorine atom in a 1-amino-3-chloro-tetrahydro-2,7-naphthyridine derivative with certain amines was found to trigger an unexpected rearrangement, leading to the formation of 6,8-diamino-2,7-naphthyridin-1-ones. nih.gov This transformation, which shares characteristics with a Smiles rearrangement, highlights the potential for the naphthyridine core to undergo significant structural changes initiated by reactions at its substituents.

More drastic modifications have also been reported, such as an unusual ring contraction of 7-methyl-1,7-naphthyridinium and 6-methyl-1,6-naphthyridinium salts when treated with liquid ammonia and potassium permanganate. acs.org Furthermore, the formation of transient σ-adducts, such as the 2-amino-3-chloro-dihydro-1,7-naphthyridinide intermediate observed during amination reactions, represents a temporary modification of the aromatic ring system that is a key step in its functionalization. clockss.org These examples suggest that the this compound framework, particularly when activated (e.g., by quaternization of a ring nitrogen), could be a substrate for similar ring modifications or rearrangements.

Synthesis of Fused Polycyclic Systems Incorporating the this compound Moiety

The 8-amino group of this compound is a key handle for constructing fused polycyclic systems, a common strategy for expanding chemical diversity and accessing novel therapeutic agents. The amino group, along with the adjacent ring nitrogen (N-7), forms a reactive diamine-like moiety that can participate in cyclization reactions to build a third ring.

A notable example of this reactivity has been demonstrated with the closely related benzo[f] nih.govresearchgate.netnaphthyridin-7-amine. researchgate.net When this compound was reacted with various aromatic aldehydes, it did not form the expected Schiff bases (azomethines). Instead, it underwent a cyclization reaction to produce fused benzimidazonaphthyridine systems. researchgate.net This transformation illustrates how the 8-amino group can act as a nucleophile to attack the aldehyde carbon, followed by cyclization and dehydration to form a new five-membered imidazole (B134444) ring fused to the naphthyridine core.

Other established synthetic strategies for building fused rings onto heterocyclic scaffolds can be envisioned for this compound. For example, reaction with β-ketoesters could lead to fused pyrimidinone rings via a Gould-Jacobs-type reaction. Intramolecular cycloaddition reactions, such as the Pictet-Spengler reaction, could also be employed if the amino group is first derivatized with a suitable side chain containing an aldehyde or ketone. researchgate.net The Friedländer annulation, a classic method for synthesizing quinolines and related heterocycles, could also be adapted. nih.gov

The table below outlines potential strategies for synthesizing fused systems from the this compound core.

| Reaction Type | Co-reactant | Resulting Fused Ring | Notes |

|---|---|---|---|

| Imine Formation and Cyclization | Aromatic Aldehydes (ArCHO) | Fused Imidazole Ring | Observed in related benzo[f] nih.govresearchgate.netnaphthyridin-7-amine systems. researchgate.net |

| Gould-Jacobs Reaction | β-Ketoesters (e.g., Diethyl ethoxymethylenemalonate) | Fused Pyridone/Pyrimidinone Ring | A common strategy for building fused nitrogen heterocycles. |

| Pictet-Spengler Reaction | Aldehyde/Ketone (on an N-8 side chain) | Fused Tetrahydropyridine Ring | Requires prior N-alkylation of the amino group with an appropriate electrophile. researchgate.net |

| Friedländer Annulation | α-Methylene Ketone | Fused Pyridine (B92270) Ring | Condensation between an o-aminoaryl aldehyde/ketone and a methylene (B1212753) ketone. nih.gov |

Advanced Spectroscopic and Analytical Characterization for Structure Elucidation of 6 Methyl 1,7 Naphthyridin 8 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 6-methyl-1,7-naphthyridin-8-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides definitive evidence for its structure.

The ¹H and ¹³C NMR spectra are foundational for structural analysis, revealing the electronic environment of each proton and carbon atom. The expected chemical shifts for this compound are based on the parent 1,7-naphthyridine (B1217170) scaffold, modified by the electronic effects of the methyl (-CH₃) and amino (-NH₂) substituents.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amino protons. The electron-donating amino group at C-8 and the weakly electron-donating methyl group at C-6 significantly influence the chemical shifts of the ring protons. Protons on the pyridine (B92270) ring bearing these substituents (H-5) will be shifted upfield compared to the unsubstituted 1,7-naphthyridine. Conversely, protons on the other ring (H-2, H-3, H-4) will be less affected. The amino group protons will appear as a broad singlet, the position of which is dependent on solvent and concentration due to hydrogen bonding. ucl.ac.uk The methyl group will appear as a sharp singlet.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the electron-donating character of the substituents. The carbons directly attached to the nitrogen atoms (C-2, C-8, C-8a) and the substituted carbons (C-6, C-7) will have characteristic shifts. oregonstate.edu For instance, C-8, bearing the amino group, is expected to be significantly shielded.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.7 | dd | J₂,₃ = ~4.5 Hz, J₂,₄ = ~1.7 Hz |

| H-3 | ~7.5 | dd | J₃,₂ = ~4.5 Hz, J₃,₄ = ~8.5 Hz |

| H-4 | ~8.1 | dd | J₄,₃ = ~8.5 Hz, J₄,₂ = ~1.7 Hz |

| H-5 | ~7.3 | s | - |

| -CH₃ | ~2.5 | s | - |

| -NH₂ | 5.0 - 6.5 | br s | - |

| Note: Chemical shifts are estimates based on data for related naphthyridine and aminopyridine structures in CDCl₃ or DMSO-d₆. Actual values may vary. |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-3 | ~122 |

| C-4 | ~137 |

| C-4a | ~155 |

| C-5 | ~118 |

| C-6 | ~135 |

| C-8 | ~153 |

| C-8a | ~115 |

| -CH₃ | ~22 |

| Note: Chemical shifts are estimates based on additive rules and data for related structures. oregonstate.edu Quaternary carbon signals (C-4a, C-6, C-8, C-8a) are typically weaker. |

2D NMR experiments are essential to unambiguously connect the protons and carbons identified in the 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations expected for this compound would be between H-2/H-3, H-3/H-4, and H-2/H-4 (a weak four-bond coupling), confirming the connectivity within the unsubstituted pyridine ring. The absence of correlations to H-5 would confirm its isolated nature.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): These experiments correlate protons to the carbons they are directly attached to (one-bond C-H coupling). This would allow for the definitive assignment of each protonated carbon, for example, linking the signal at ~8.7 ppm to C-2, ~7.5 ppm to C-3, ~8.1 ppm to C-4, ~7.3 ppm to C-5, and the singlet at ~2.5 ppm to the methyl carbon. ipb.pt

Methyl protons (-CH₃) to C-6 and C-5.

H-5 to C-4, C-4a, C-6, and C-8a.

Amino protons (-NH₂) to C-8 and C-8a.

H-2 to C-4 and C-8a. These long-range correlations piece the entire molecular puzzle together, confirming the position of the substituents and the fusion of the two pyridine rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, irrespective of bonding. A key NOE would be expected between the methyl protons (C-6) and the H-5 proton, confirming their spatial proximity.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides the molecular weight and, through fragmentation patterns, further structural information.

For this compound (C₉H₉N₃), the nominal molecular weight is 159.19 g/mol . As an odd-electron species containing an odd number of nitrogen atoms, its molecular ion peak (M⁺˙) is expected at an odd m/z value of 159, consistent with the nitrogen rule. libretexts.org The aromatic nature of the naphthyridine ring suggests that the molecular ion peak will be prominent and stable.

Key fragmentation pathways in electron ionization (EI) mass spectrometry for aromatic amines typically involve:

Loss of a hydrogen radical (M-1): Formation of a stable, even-electron ion at m/z 158.

Loss of HCN: A characteristic fragmentation of pyridine rings, leading to a fragment at m/z 132 (159 - 27).

Loss of a methyl radical (M-15): Cleavage of the methyl group to give an ion at m/z 144, which could potentially undergo ring expansion to a more stable structure.

Further Fragmentation: Subsequent loss of another HCN molecule from the m/z 132 fragment could lead to ions at m/z 105. mdpi.com

Table 3: Predicted Major Fragments in the EI-Mass Spectrum of this compound

| m/z | Ion Structure/Lost Neutral | Comments |

| 159 | [C₉H₉N₃]⁺˙ | Molecular Ion (M⁺˙), expected to be intense. |

| 158 | [M - H]⁺ | Loss of a hydrogen radical from the amino or methyl group. |

| 144 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 132 | [M - HCN]⁺˙ | Loss of hydrogen cyanide from a pyridine ring. |

| 118 | [M - CH₃, -CN]⁺˙ | Loss of a methyl radical and a cyanide radical. |

| Note: Fragmentation is predicted based on general principles for aromatic amines and heterocyclic compounds. libretexts.orglibretexts.org |

High-Resolution Mass Spectrometry is indispensable for confirming the elemental composition of the compound. It measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places). For this compound, HRMS would provide an exact mass that distinguishes its molecular formula, C₉H₉N₃ (calculated exact mass: 159.0796), from other possible formulas that might have the same nominal mass.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several key absorption bands:

N-H Stretching: As a primary amine, it should exhibit two distinct, sharp peaks in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the -NH₂ group. wpmucdn.com

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹. masterorganicchemistry.com

N-H Bending: The scissoring vibration of the primary amine group typically appears in the 1650-1580 cm⁻¹ range. wpmucdn.com

C=C and C=N Stretching: The naphthyridine ring will give rise to a series of complex absorptions in the 1620-1400 cm⁻¹ region, characteristic of aromatic and heteroaromatic ring systems.

C-H Bending: Out-of-plane C-H bending vibrations appear in the fingerprint region below 900 cm⁻¹, and their pattern can sometimes help confirm the substitution pattern on the aromatic rings. sphinxsai.com

Raman spectroscopy would provide complementary information. Symmetric vibrations, such as the ring breathing modes of the naphthyridine system, which are often weak in the IR spectrum, are typically strong in the Raman spectrum. oatext.com

Table 4: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3350 | N-H asymmetric stretch | Primary Amine (-NH₂) |

| 3350 - 3250 | N-H symmetric stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2980 - 2850 | C-H stretch | Methyl (-CH₃) |

| 1650 - 1580 | N-H bend (scissoring) | Primary Amine (-NH₂) |

| 1620 - 1400 | C=C and C=N stretch | Naphthyridine Ring |

| 850 - 750 | C-H out-of-plane bend | Aromatic |

| Note: These are general ranges and the exact positions can be influenced by the overall molecular structure and sample phase. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Analysis

UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy orbitals. For aromatic and heteroaromatic compounds, these absorptions are typically due to π → π* and n → π* transitions.

The parent 1,7-naphthyridine shows several absorption bands characteristic of heteroaromatic systems. sphinxsai.comnist.gov The introduction of substituents dramatically affects the spectrum. The amino group (-NH₂) is a powerful auxochrome with a strong electron-donating resonance effect, while the methyl group (-CH₃) is a weaker auxochrome. The presence of the amino group, in particular, is expected to cause a significant bathochromic (red) shift of the π → π* absorption bands to longer wavelengths and an increase in their intensity (hyperchromic effect) compared to the unsubstituted 1,7-naphthyridine. This is due to the extension of the conjugated system by the lone pair of electrons on the amine nitrogen. The resulting spectrum would be characteristic of a highly conjugated aminopyridine system.

Theoretical and Computational Investigations of 6 Methyl 1,7 Naphthyridin 8 Amine

Quantum Chemical Calculations on Electronic Structure and Reactivity

No published studies were found that performed quantum chemical calculations on 6-Methyl-1,7-naphthyridin-8-amine. Such calculations are crucial for understanding a molecule's stability, reactivity, and electronic properties.

Density Functional Theory (DFT) Studies (e.g., B3LYP/6-311++G(d,p))

There are no specific Density Functional Theory (DFT) studies reported for this compound. DFT calculations, particularly using hybrid functionals like B3LYP with a comprehensive basis set such as 6-311++G(d,p), are widely used to predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy for other heterocyclic compounds. researchgate.netmaterialsciencejournal.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Identification

Information on Molecular Electrostatic Potential (MEP) mapping for this compound is absent from the scientific literature. MEP analysis is a valuable tool for identifying the electron-rich and electron-deficient regions of a molecule, thereby predicting sites susceptible to electrophilic and nucleophilic attack. nih.govmdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Electronic Transitions and Reactivity

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been published for this compound. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity, polarizability, and kinetic stability. nih.govmdpi.comresearchgate.net

Conformational Analysis and Energy Landscape Studies

There are no dedicated studies on the conformational analysis or energy landscape of this compound. This type of analysis is essential for understanding the different spatial arrangements (conformers) the molecule can adopt and their relative stabilities, which can influence its biological activity.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR, IR, UV-Vis)

No research could be found on the computational prediction of spectroscopic parameters (such as NMR chemical shifts, IR vibrational frequencies, or UV-Vis absorption maxima) for this compound. These theoretical predictions are vital for interpreting experimental spectra and confirming the molecular structure.

Molecular Dynamics Simulations to Explore Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide insight into the movement of atoms and molecules over time, which is critical for understanding how a compound might interact with biological targets like proteins or nucleic acids. However, no MD simulation studies have been published specifically for this compound. Such simulations have been performed for other naphthyridine derivatives to explore their binding stability with receptors. nih.gov

In Silico Studies of Reaction Pathways and Mechanisms

Computational chemistry offers powerful tools for elucidating the complex mechanisms of chemical reactions. Methodologies such as Density Functional Theory (DFT) and the United Reaction Valley Approach (URVA) are employed to map out the energetic landscapes of reaction pathways. acs.org

DFT calculations have been successfully applied to various naphthyridine systems to determine properties like proton affinities, ionization energies, and charge delocalization, which are fundamental to understanding their reactivity. nih.gov For instance, in the case of 1,5-naphthyridines, theoretical studies have explored tautomerism in different solvents and have been used to predict molecular recognition through hydrogen bonding. nih.gov

The investigation of reaction mechanisms through computational analysis can be broken down into distinct phases: a contact phase, a preparation phase, one or more transition state phases where bond formation and cleavage occur, a product adjustment phase, and a separation phase. acs.org This detailed partitioning allows for a granular understanding of the electronic and structural changes throughout a reaction. For example, computational approaches have been used to understand the intricacies of synthetic routes like the Friedländer synthesis, a common method for preparing naphthyridines. nih.gov Such in silico studies can reveal hidden intermediates and transition states that are not observable through experimental means, thereby providing a complete picture of the reaction mechanism. acs.org These computational models are invaluable for optimizing reaction conditions and guiding the synthesis of complex heterocyclic systems like this compound. rsc.org

Ligand-Target Interaction Modeling of Naphthyridine Scaffolds (Focus on binding principles and scaffold design)

The naphthyridine scaffold is a prominent feature in a multitude of biologically active compounds, making it a subject of intense interest in medicinal chemistry and drug design. researchgate.netacs.org Computational modeling of how these scaffolds interact with biological targets is fundamental to developing new therapeutics. nih.gov These models help elucidate the principles of molecular recognition and guide the design of derivatives with enhanced potency and selectivity. doi.org

The design of novel inhibitors often involves creating hybrid molecules that combine the naphthyridine core with other pharmacophores to target multiple biological pathways simultaneously. rsc.orgnih.gov For example, a series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives were designed and synthesized to explore their potential as kinase inhibitors. researchgate.net Similarly, axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been evaluated as potent tachykinin NK(1) receptor antagonists, with their structure-activity relationships (SAR) indicating that the stereochemistry around the carboxamide moiety is crucial for receptor recognition. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. This method is widely used to understand the structural basis of ligand-target interactions and to screen virtual libraries of compounds for potential biological activity. Numerous studies have employed molecular docking to investigate the binding modes of various naphthyridine derivatives against a range of biological targets. nih.gov

For instance, docking studies of 1,8-naphthyridine (B1210474) derivatives targeting the adenosine (B11128) A2A receptor showed that modifications at the 3rd position with secondary amines could enhance binding efficiency. nih.gov In another study, oxazole-incorporated 1,5-naphthyridine (B1222797) derivatives were docked into the active site of Human Topoisomerase IIα, revealing that compounds with methoxy (B1213986) substituents exhibited better binding energy and interaction profiles. bohrium.com These studies consistently demonstrate that the naphthyridine scaffold can be effectively oriented within the binding pockets of diverse proteins, forming key interactions that are essential for its biological effects. researchgate.netresearchgate.net

The key findings from several molecular docking studies on naphthyridine derivatives are summarized in the table below.

| Naphthyridine Derivative | Target Protein | Key Findings & Interactions | Reference |

| Amino naphthyridine | Cyclin-dependent kinase 8 (CDK8) | Hydrogen bond interaction with residue LYS52 was found to be critical for activity. | nih.gov |

| Dibenzo naphthyridine analog | PDK-1 (PIF pocket) | Hydrogen bonding with Ala160, Ser160, and Thr222. Glide score of -8.13 kcal/mol. | malayajournal.org |

| 2,7-dimethyl-1,8-naphthyridine | Topoisomerase II | The compound fits well into the active site, forming multiple hydrogen bonds with both the protein and DNA segments. | researchgate.net |

| 1,8-Naphthyridine-3-carboxamide | Adenosine A2A receptor | Compound 13b showed the highest docking score (-8.562) and a free binding energy of -64.13 kcal/mol. | nih.gov |

| 1,8-naphthyridine-3-carbonitrile | Enoyl-ACP reductase (InhA) from M. tuberculosis | The naphthyridine nucleus was used as the basis for docking studies to evaluate binding patterns within the enzyme's active site. | rsc.org |

| Pyrazolo-naphthyridine | DNA | The compound exhibited an intercalative binding mode, consistent with its planar ring structure. | nih.gov |

Beyond molecular docking, other computational strategies like pharmacophore modeling and scaffold hopping are instrumental in the discovery and optimization of naphthyridine-based drug candidates.

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model can be generated from a set of active ligands or from the structure of the biological target itself. This model then serves as a 3D query for virtual screening of compound libraries to find new molecules with the desired activity. dovepress.com For example, a pharmacophore model was developed for a series of CDK8 inhibitors, which, along with 3D-QSAR and molecular docking, helped in designing new inhibitors based on the naphthyridine ring. nih.gov The contour maps from these models indicated that the bioactivity was most affected by steric, electrostatic, and hydrogen bond donor interactions. nih.gov

Scaffold hopping is a medicinal chemistry strategy used to discover structurally novel compounds by modifying the central core structure (the scaffold) of a known active molecule while preserving its biological activity. nih.govdtic.mil This approach is particularly useful for overcoming issues with pharmacokinetics, toxicity, or intellectual property associated with an existing chemical series. researchgate.net The naphthyridine scaffold has been the subject of such strategies. In one program, scaffold hopping from a triazole core to an amide was a key step in progressing a series of 8-hydroxy-naphthyridines as antileishmanial agents. nih.gov This strategic modification of the core structure, while maintaining the key binding motifs, is a powerful method for lead optimization in drug discovery. nih.govuchicago.edu

Advanced Applications and Roles in Contemporary Chemical Research Excluding Prohibited Topics

6-Methyl-1,7-Naphthyridin-8-amine in Catalyst Design and Ligand Development

The presence of two nitrogen atoms in the 1,7-naphthyridine (B1217170) ring system makes it an excellent scaffold for the design of chelating ligands for transition metals. The specific geometry and electronic properties of the resulting metal complexes can lead to novel catalytic activities.

This compound can act as a bidentate ligand, coordinating to a metal center through the N7 and the amino group nitrogen. The resulting metal complexes can be utilized as catalysts in a variety of organic transformations. The 1,8-naphthyridine (B1210474) scaffold, a close isomer, has been extensively used to create dinucleating ligands that can bind two metal centers in close proximity. acs.org These bimetallic complexes have shown promise in mimicking the active sites of metalloenzymes and in catalyzing a range of reactions. acs.org

For instance, dinuclear copper(I) complexes with 1,8-naphthyridine-based ligands have been shown to be versatile catalysts. acs.org The coordination chemistry of unsymmetrical naphthyridine-based ligands with various transition metals, including ruthenium, nickel, and cobalt, has also been explored, leading to the development of catalysts for reduction reactions. researchgate.net While these examples focus on the 1,8-naphthyridine isomer, the principles of ligand design and coordination chemistry are directly applicable to the 1,7-naphthyridine scaffold of this compound.

The development of chiral ligands for asymmetric catalysis is a major focus of modern organic chemistry. The rigid naphthyridine framework provides a valuable platform for the construction of chiral ligands. While the synthesis of chiral ligands directly from this compound is not widely reported, the development of chiral ligands based on other naphthyridine isomers demonstrates the potential of this scaffold.

For example, novel chiral 1,8-naphthyridine-based ligands have been successfully employed in copper-catalyzed atroposelective synthesis of C–O axially chiral compounds. nih.gov The unique binding mode provided by the 1,8-naphthyridine moiety was found to be crucial for achieving high enantioselectivity. nih.gov The development of chiral ligands based on binaphthyl scaffolds for palladium-catalyzed enantioselective C–H activation further highlights the importance of rigid, well-defined backbones in ligand design. researchgate.net

The synthesis of tetrahydro-1,6-naphthyridine scaffolds has been a challenge, but recent advances have led to the first enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) compound, a key component of a potent RORγt inverse agonist. acs.orgnih.gov This work underscores the significance of developing synthetic routes to chiral naphthyridine derivatives for applications in medicinal chemistry.

The following table provides an overview of the potential of this compound in catalyst and ligand development:

| Area of Development | Approach | Potential Application |

| Homogeneous Catalysis | Formation of transition metal complexes. | Catalysis of cross-coupling, reduction, and oxidation reactions. |

| Asymmetric Catalysis | Synthesis of chiral derivatives of the naphthyridine scaffold. | Enantioselective synthesis of complex organic molecules. |

Design of Fluorescent Probes and Sensors Incorporating the Naphthyridine Moiety

The inherent fluorescence of many heterocyclic compounds, including naphthyridines, makes them attractive candidates for the development of fluorescent probes and sensors. The photophysical properties of these molecules can be modulated by the binding of specific analytes, leading to a detectable change in fluorescence.

The nitrogen atoms of the 1,7-naphthyridine ring can act as binding sites for metal ions or other species, while the rest of the molecule can be functionalized to tune the selectivity and sensitivity of the sensor. The 1,8-naphthyridine scaffold has been utilized in the development of molecular sensors. researchgate.net For example, reactivity-based fluorescent chemosensors for the detection of hazardous chemicals like phosgene (B1210022) have been designed using amino-1,8-naphthalimide, a structurally related compound. rsc.org

The synthesis of fluorescent derivatives of related heterocyclic systems, such as adenosine (B11128) and 6-amino-9-ethylpurine, demonstrates the general strategy of modifying a core structure to enhance its fluorescence properties. nih.gov These principles can be applied to this compound to create novel fluorescent probes for a variety of applications in analytical chemistry and bioimaging.

Structure-Activity Relationship (SAR) Studies of Naphthyridine Derivatives as Chemical Scaffolds

The naphthyridine framework is a privileged scaffold in medicinal chemistry, and understanding its structure-activity relationships (SAR) is crucial for designing potent and selective therapeutic agents. nih.govtandfonline.com SAR studies for naphthyridine derivatives involve systematically modifying the core structure and observing the resulting changes in biological activity. These studies have revealed key positions on the naphthyridine ring system where substitutions can significantly influence potency, selectivity, and pharmacokinetic properties. For instance, in a series of 1,8-naphthyridine derivatives designed as potential topoisomerase II inhibitors, substitutions at the N-1 position with various phenyl rings led to significant variations in antiproliferative activity. nih.gov The position and nature of substituents can dictate interactions with biological targets, such as hydrogen bonding, hydrophobic interactions, and metal chelation, which are often critical for efficacy.

Computational methods are increasingly employed to rationalize and predict the SAR of naphthyridine derivatives, thereby accelerating the optimization process. nih.gov Techniques such as molecular docking, quantitative structure-activity relationship (QSAR), and molecular dynamics simulations provide insights into the binding modes of these compounds and the structural requirements for activity. nih.govresearchgate.netrsc.org

Molecular docking studies, for example, have been used to propose binding patterns for 1,8-naphthyridine derivatives within the ATP-binding pocket of various kinases or the etoposide (B1684455) binding pocket of topoisomerase IIβ. nih.gov These models help to explain the observed activity of potent compounds and guide the design of new analogs with improved target engagement. For instance, a docking study of a potent 1,8-naphthyridine derivative revealed a unique binding pattern, endorsing its role as a Topo II poison. nih.gov

QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. For naphthyridines, these models can help identify key physicochemical descriptors (e.g., lipophilicity, electronic properties, steric factors) that govern their potency. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are also a vital part of computational SAR, helping to eliminate compounds with unfavorable drug-like properties early in the discovery process. researchgate.netrsc.org A novel computational cross-structure-activity relationship (C-SAR) approach has also been developed to accelerate structural development by identifying key substitution patterns across different chemical series that result in significant activity changes. nih.gov

Design principles derived from these computational studies often highlight the importance of specific functional groups at particular positions. For the 1,7-naphthyridine scaffold, for example, the placement of hydrogen bond donors and acceptors is critical for target recognition. The amino group at the C8 position and the nitrogen atoms within the bicyclic ring system of this compound can act as key hydrogen bond donors and acceptors, respectively. The methyl group at the C6 position can provide a beneficial hydrophobic interaction within a target's binding site.

| Naphthyridine Scaffold | Computational Method | Key Findings & Design Principles | Reference |

|---|---|---|---|

| 1,8-Naphthyridines | Molecular Docking | Proposed unique binding pattern in the etoposide binding pocket of topoisomerase IIβ, highlighting the importance of N-1 substitution. | nih.gov |

| 1,8-Naphthyridine-3-carbonitriles | Molecular Docking & Molecular Dynamics | Identified binding pattern in the active site of enoyl-ACP reductase (InhA) from Mtb, guiding optimization for anti-tuberculosis activity. | rsc.org |

| General Naphthyridines | In Silico ADME Analysis | Predicted favorable drug-like properties (e.g., lipophilicity, polarity, solubility) for new derivatives, aiding in virtual screening. | researchgate.net |

| Diverse Chemotypes (C-SAR) | Cheminformatics, Molecular Docking | Identified repetitive pharmacophoric substitution patterns that lead to significant activity cliffs, providing strategies for structural transformation. | nih.gov |

Role in Fragment-Based Drug Discovery (FBDD) Platforms as a Core Fragment

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. researchgate.net This approach involves screening collections of low-molecular-weight compounds (fragments) that typically bind with low affinity but high ligand efficiency to a biological target. nih.gov The naphthyridine scaffold is recognized as a valuable core fragment in FBDD due to its desirable properties. researchgate.netnih.gov Its rigid, planar structure provides a well-defined vector for chemical elaboration, while the nitrogen atoms offer key interaction points for hydrogen bonding with protein targets.

The this compound moiety represents an ideal starting fragment. Its relatively low molecular weight and the presence of functional groups for vector-based growth make it suitable for FBDD campaigns. Once a naphthyridine fragment like this is identified as a binder to a target protein, often through biophysical methods like X-ray crystallography or surface plasmon resonance (SPR), its binding mode is determined. nih.gov This structural information is then used to design larger, more potent molecules by "growing" the fragment to occupy adjacent pockets in the protein's binding site. nih.govrsc.org

For example, a naphthyridine derivative was identified as an inhibitor of bacterial DNA ligase (LigA). researchgate.net Although this initial hit was derived from high-throughput screening, the principle aligns with FBDD where a core scaffold provides the foundation for optimization. In another example, various bicyclic nitrogenous heteroarenes, including naphthyridines, were highlighted as well-recognized fragments ubiquitous in medicinal chemistry, suitable for elaboration using synthetic methodologies developed to expedite FBDD. nih.gov The synthetic accessibility of specific positions on the naphthyridine ring is a key consideration, and methods are being developed to functionalize positions that are not traditionally easy to access, thereby expanding the potential growth vectors from the fragment core. nih.govrsc.org

| Naphthyridine Core/Example | Target Class/Enzyme | Role/Significance in FBDD | Reference |

|---|---|---|---|